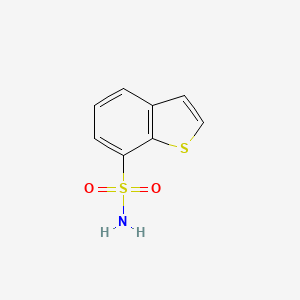

1-Benzothiophene-7-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Benzothiophene-7-sulfonamide is a heterocyclic compound that features a benzothiophene core with a sulfonamide group attached at the 7th position. Benzothiophenes are known for their diverse applications in medicinal chemistry and materials science due to their unique structural properties . The sulfonamide group enhances the compound’s reactivity and potential biological activity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Benzothiophene-7-sulfonamide can be synthesized through various methods. One common approach involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This method utilizes graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature . Another method involves the aryne reaction with alkynyl sulfides, which allows for the synthesis of multisubstituted benzothiophenes .

Industrial Production Methods: Industrial production of this compound typically involves large-scale electrochemical synthesis due to its efficiency and scalability. The use of environmentally friendly solvents and reagents is emphasized to minimize the environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions: 1-Benzothiophene-7-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonyl derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed

Major Products Formed:

Oxidation: Sulfonyl derivatives.

Reduction: Amines.

Substitution: Various substituted benzothiophene derivatives

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Antibacterial Properties

1-Benzothiophene-7-sulfonamide and its derivatives exhibit notable antibacterial activity, primarily attributed to the sulfonamide group, which interferes with bacterial folic acid synthesis. This mechanism makes it a candidate for developing new antibiotics, especially in light of increasing antibiotic resistance .

Anticancer Potential

Research indicates that compounds related to this compound may possess cytotoxic effects against various cancer cell lines. For instance, studies have shown that sulfonamide derivatives can inhibit carbonic anhydrase IX, an enzyme overexpressed in many tumors, leading to apoptosis in cancer cells . The ability of these compounds to induce cell death in cancerous cells positions them as promising candidates for anticancer drug development.

Mechanism of Action

The biological activity of this compound is largely linked to its interaction with specific receptors and enzymes. For instance, it has been explored for its effects on peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation and inflammation. Activation of these receptors can lead to therapeutic effects in conditions like diabetes and inflammatory diseases .

Research Applications

Ligand Development

The compound has been utilized in the design of multifunctional ligands targeting various receptors associated with neuropsychiatric disorders. By modifying the benzothiophene structure, researchers aim to enhance binding affinities and therapeutic efficacy against conditions such as dementia .

Enzyme Inhibition Studies

Recent studies have focused on the inhibition of carbonic anhydrases by sulfonamide derivatives, demonstrating their potential as both antibacterial and anticancer agents. The selectivity of these compounds for specific isoforms of carbonic anhydrase suggests that they might be developed into targeted therapies .

Case Studies and Findings

Wirkmechanismus

The mechanism of action of 1-Benzothiophene-7-sulfonamide involves its interaction with molecular targets such as enzymes. For example, it inhibits carbonic anhydrase by binding to the active site and blocking the enzyme’s activity. This inhibition is achieved through the interaction of the sulfonamide group with the zinc ion in the enzyme’s active site .

Vergleich Mit ähnlichen Verbindungen

Benzothiophene: Lacks the sulfonamide group, making it less reactive in certain biological contexts.

Thiophene: A simpler structure without the benzene ring, leading to different reactivity and applications.

Sulfonamides: General class of compounds with diverse biological activities, but without the benzothiophene core.

Uniqueness: 1-Benzothiophene-7-sulfonamide is unique due to the combination of the benzothiophene core and the sulfonamide group, which imparts specific reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications .

Biologische Aktivität

1-Benzothiophene-7-sulfonamide is a sulfonamide derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Sulfonamides

Sulfonamides, including this compound, are a class of compounds characterized by their sulfonamide functional group (-SO2NH2). They have been historically significant as antibacterial agents and continue to be investigated for various therapeutic uses, including anticancer, antidiabetic, and anti-inflammatory activities. Their mechanisms often involve the inhibition of bacterial folate synthesis and modulation of various biological pathways.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound and its derivatives. In vitro assays have demonstrated promising cytotoxic effects against several cancer cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HepG-2 (liver) | 16.90 ± 0.09 |

| This compound | MCF-7 (breast) | 19.57 ± 1.10 |

| Doxorubicin (control) | HepG-2 | 13.76 ± 0.45 |

| Doxorubicin (control) | MCF-7 | 17.44 ± 0.46 |

These results indicate that the compound exhibits comparable efficacy to established chemotherapeutics like doxorubicin, particularly against liver and breast cancer cell lines .

The mechanism by which this compound exerts its effects involves several pathways:

- VEGFR-2 Inhibition : The compound has shown inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth.

- Carbonic Anhydrase Isoforms : It also inhibits carbonic anhydrase isoforms hCA IX and hCA XII, which are implicated in tumor progression and metastasis .

In silico docking studies have suggested favorable binding interactions with these targets, supporting the observed biological activities.

Antidiabetic Properties

In addition to anticancer effects, sulfonamide derivatives have been explored for their antidiabetic properties. For instance, compounds derived from 1-benzothiophene have demonstrated significant inhibition of α-glucosidase and α-amylase enzymes, which are critical in carbohydrate metabolism:

| Compound | Enzyme Target | IC50 (μM) |

|---|---|---|

| Compound 3g | α-glucosidase | 19.03 |

| Compound 3h | α-glucosidase | 25.57 |

| Acarbose (control) | α-glucosidase | 25.00 |

These findings suggest that these compounds could be developed as potential therapeutic agents for managing diabetes by regulating glucose absorption .

Safety Profile

The safety profile of this compound has been evaluated through cytotoxicity assays against normal cell lines:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | RPE-1 (normal) | 78.27 ± 1.56 |

The higher IC50 values in normal cells indicate a favorable safety margin compared to cancerous cells, suggesting that the compound may selectively target tumor cells while sparing normal tissues .

Case Studies

A significant case study involved the synthesis and evaluation of various sulfonamide derivatives, including those based on the benzothiophene scaffold. These studies consistently showed enhanced biological activity with specific substitutions on the benzothiophene ring, leading to improved potency against cancer cell lines .

Eigenschaften

IUPAC Name |

1-benzothiophene-7-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2S2/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-5H,(H2,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWGOKABOZAENQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)S(=O)(=O)N)SC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.